Product packaging for DL-threo-Ritalinic Acid-d10 (Major)(Cat. No.:CAS No. 1330180-60-3)

DL-threo-Ritalinic Acid-d10 (Major)

Cat. No.: B583608
CAS No.: 1330180-60-3
M. Wt: 229.345
InChI Key: INGSNVSERUZOAK-JCUBGIMLSA-N
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Description

Contextualization of Ritalinic Acid as a Key Metabolite in Biochemical Pathways

Ritalinic acid is the primary and inactive urinary metabolite of methylphenidate, a widely recognized central nervous system stimulant. medchemexpress.comcaymanchem.comcerilliant.com When methylphenidate is administered, it undergoes extensive metabolism, primarily in the liver. wikipedia.orgpharmgkb.org The main metabolic transformation is the hydrolysis of the ester group of methylphenidate, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1), which results in the formation of ritalinic acid. wikipedia.orgpharmgkb.org This biotransformation is significant, with studies indicating that a substantial portion of an administered dose of methylphenidate is recovered in the urine as ritalinic acid. pharmgkb.org

The stereochemistry of methylphenidate, which possesses two chiral centers, gives rise to four stereoisomers. taylorandfrancis.com The therapeutic activity is primarily attributed to the d-threo-methylphenidate isomer. taylorandfrancis.com Consequently, the metabolism is also stereoselective, leading to the formation of different stereoisomers of ritalinic acid. taylorandfrancis.com The inactive nature of ritalinic acid means that its formation represents a key step in the deactivation and elimination of methylphenidate from the body. pharmgkb.orgtaylorandfrancis.com Due to its prevalence as a metabolite, the detection and quantification of ritalinic acid in biological samples, such as urine and plasma, are crucial for pharmacokinetic studies and for monitoring compliance with treatment regimens. caymanchem.com

Rationale for Dedicated Academic Research on DL-threo-Ritalinic Acid-d10 (Major) as a Reference Standard and Mechanistic Probe

The specific focus on DL-threo-Ritalinic Acid-d10 stems from its direct application in pharmacokinetic, toxicological, and forensic analyses related to methylphenidate. cerilliant.comsigmaaldrich.com As the major metabolite, accurate quantification of ritalinic acid is essential for understanding the disposition of methylphenidate in the body. caymanchem.com DL-threo-Ritalinic Acid-d10 serves as an ideal internal standard for the development and validation of robust analytical methods, typically using LC-MS/MS, for this purpose. cerilliant.comcerilliant.com Its use ensures the reliability of data in clinical and research settings. clearsynth.com

The synthesis and characterization of high-purity DL-threo-Ritalinic Acid-d10 are critical areas of research. cerilliant.com The process aims to achieve a high degree of deuterium (B1214612) incorporation to ensure a sufficient mass difference from the unlabeled analyte, preventing spectral overlap. aptochem.comcerilliant.com The chemical purity and isotopic distribution of the standard must be rigorously established to guarantee its suitability for quantitative applications. cerilliant.com

As a mechanistic probe, studying the formation of ritalinic acid using labeled precursors can elucidate the enzymatic processes involved in methylphenidate metabolism. researchgate.net By using stereospecifically labeled compounds, researchers can investigate the stereoselectivity of the carboxylesterase enzymes responsible for its formation. taylorandfrancis.com This detailed mechanistic understanding is fundamental to personalized medicine, as genetic variations in these enzymes can lead to inter-individual differences in drug metabolism and response. taylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B583608 DL-threo-Ritalinic Acid-d10 (Major) CAS No. 1330180-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-JCUBGIMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858378
Record name (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330180-60-3
Record name (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Isotopic Characterization of Dl Threo Ritalinic Acid D10

Methodologies for Stereoselective Synthesis of Ritalinic Acid Deuterated Analogs

The synthesis of deuterated analogs of ritalinic acid, such as DL-threo-Ritalinic Acid-d10, necessitates sophisticated synthetic routes that control both stereochemistry and the precise placement of deuterium (B1214612) atoms. nih.govnih.gov Ritalinic acid possesses two chiral centers, leading to the existence of four stereoisomers: d- and l-threo, and d- and l-erythro forms. The threo configuration denotes that the phenyl and piperidine (B6355638) groups are on opposite sides of the carbon chain.

A common strategy for creating deuterated building blocks involves the reduction of pyridine (B92270) precursors. d-nb.info However, these methods can often result in poor regioselectivity and stereoselectivity. nih.gov More advanced approaches utilize metal-complexed pyridinium (B92312) salts, which can be treated in a stepwise fashion with deuteride (B1239839) (D-) and proton/deuteron (H+/D+) sources to achieve regio- and stereoselective deuteration. d-nb.info For instance, a tungsten-complexed pyridinium salt can serve as a precursor to stereoselectively synthesized piperidyl variants. acs.org

One reported synthesis of ±-threo-ritalinic acid-D10 HCl involved a seven-step process. cerilliant.com A critical step in this synthesis was the use of a Platinum/Carbon (Pt/C) catalyst with deuterium gas (D2) and deuterated acetic acid (AcOD). cerilliant.com This step, however, highlighted some of the challenges in achieving complete and site-specific deuteration. cerilliant.com Biocatalytic methods are also emerging as powerful tools for the stereoselective deuteration of α-amino acids, offering high selectivity under mild conditions using D2O as the deuterium source. nih.gov

Challenges in Deuterium Incorporation and Isotopic Purity Assessment in Labeled Compounds

A primary challenge in the synthesis of deuterated compounds is achieving high levels of deuterium incorporation at specific target sites while minimizing isotopic impurities. nih.govnih.gov These impurities can arise from under-deuteration, over-deuteration at non-target sites, or the generation of isotopologue impurities (molecules with the same chemical formula but different isotopic compositions). nih.gov The cost and commercial availability of deuterated reagents and building blocks can also present significant hurdles. nih.gov

In the synthesis of ±-threo-ritalinic acid-D10 HCl, for example, analysis revealed that while the desired D10 isotopologue was produced, significant amounts of D9 to D7 isomers were also present. cerilliant.com This incomplete deuterium exchange underscores the difficulty in controlling the deuteration process fully. cerilliant.com Furthermore, some proton-to-deuterium exchange was observed on the aromatic ring, indicating that the catalyst facilitated exchange beyond the intended piperidine moiety. cerilliant.com

Assessing isotopic purity is further complicated by potential back-exchange processes that can occur during the reaction work-up. nih.gov Therefore, robust analytical techniques are essential to accurately determine the isotopic distribution and confirm the structural integrity of the final labeled compound. rsc.orgresearchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Deuterium Distribution Analysis and Structural Elucidation

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the absolute concentration and isotopic distribution of compounds. resolvemass.camdpi.com Unlike other methods, qNMR can directly quantify the number of nuclei in a sample, providing precise information on the location and extent of deuterium labeling. resolvemass.ca

In the characterization of ±-threo-ritalinic acid-D10 HCl, standard 1H and 13C NMR were insufficient to definitively determine the placement and distribution of deuterium. cerilliant.com The lack of a clear reference peak in the 1H NMR spectrum made it impossible to quantify the extent of deuteration on the piperidine ring or the unintended exchange on the aromatic ring. cerilliant.com

To overcome these limitations, qNMR was employed. cerilliant.com This technique allows for the quantification of deuterium content at specific sites by analyzing the deuterium-induced isotope shifts on neighboring 13C resonances. nih.gov By decoupling both proton and deuterium nuclei, it is possible to resolve the 13C signals of different isotopologues. nih.gov The qNMR analysis of ±-threo-ritalinic acid-D10 HCl confirmed a nearly even distribution of deuterium throughout the piperidine moiety and also revealed the small percentage of deuterium exchange on the aromatic ring. cerilliant.com

Table 1: qNMR Data for Isotopic Distribution in a Synthesized Batch of ±-threo-Ritalinic Acid-d10 HCl

Molecular MoietyDeuterium IncorporationAnalytical ChallengeqNMR Finding
Piperidine RingIntended site of deuterationIncomplete exchange leading to a mixture of isotopologues (D7-D10). cerilliant.comConfirmed a nearly even distribution of deuterium across the piperidine carbons. cerilliant.com
Aromatic RingUnintended site of exchangeStandard NMR could not confirm or quantify the exchange. cerilliant.comRevealed a small percentage of proton-to-deuterium exchange. cerilliant.com

Mass Spectrometry (MS) Techniques for Verification of Isotopic Purity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for verifying the isotopic purity of deuterated compounds. rsc.orgresearchgate.net High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) and electrospray ionization (ESI) can be used to determine the isotopic enrichment by extracting and integrating the signals of the isotopic ions. rsc.org Tandem mass spectrometry (MS/MS) is particularly valuable for elucidating fragmentation pathways, which can be aided by isotopic labeling. fu-berlin.deresearchgate.net

For ±-threo-ritalinic acid-D10 HCl, LC/MS-SIM (Selected Ion Monitoring) analysis showed incomplete deuterium exchange, with the product containing a mixture of 55% D10, 34% D9, and 11% D8-D7 isotopologues. cerilliant.com Crucially, no D0 isomer was detected, which is a key consideration for its use as an internal standard where the ratio of D0 to the labeled variant is monitored. cerilliant.com

The use of deuterated analogs helps in understanding the fragmentation mechanisms of the parent molecule. researchgate.net By comparing the mass spectra of the labeled and unlabeled compounds, the origin of fragment ions can be traced back to specific structural elements. fu-berlin.de This is particularly useful for complex molecules where multiple fragmentation pathways are possible.

Table 2: Isotopic Purity of ±-threo-Ritalinic Acid-d10 HCl by LC/MS-SIM

IsotopologuePercentage
D1055% cerilliant.com
D934% cerilliant.com
D8-D711% cerilliant.com
D00% cerilliant.com

Chromatographic and Spectroscopic Methods for High-Purity Reference Standard Characterization

The characterization of a high-purity reference standard requires a multi-faceted analytical approach to ensure its identity, purity, and stability. creative-biolabs.comvimta.com This is crucial for its intended use in quantitative analyses, where accuracy is paramount. creative-biolabs.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, are fundamental for assessing organic purity. creative-biolabs.comyoutube.com For chiral compounds like ritalinic acid, chiral liquid chromatography is necessary to separate the different stereoisomers. researchgate.net The chemical purity of the synthesized ±-threo-ritalinic acid-D10 HCl was established to be 99% using HPLC/UV. cerilliant.com

In addition to chromatographic purity, a comprehensive characterization of a reference standard includes the analysis of residual impurities. creative-biolabs.com This typically involves:

Water Content: Determined by Karl Fischer titration. creative-biolabs.comyoutube.com

Residual Solvents: Analyzed using Gas Chromatography with a Flame Ionization Detector (GC-FID) in headspace mode. creative-biolabs.comyoutube.com

Inorganic Impurities: Measured by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metals and residue on ignition tests for non-combustible impurities. creative-biolabs.com

The identity of the reference standard is unequivocally confirmed through a combination of spectroscopic methods, including NMR and mass spectrometry, which together provide a complete picture of the molecule's structure and isotopic composition. cerilliant.comyoutube.com

Development and Validation of Analytical Methodologies Utilizing Dl Threo Ritalinic Acid D10

Role of Deuterated Analogs as Internal Standards in High-Precision Mass Spectrometry (MS) for Quantitative Analysis

Deuterated analogs, such as DL-threo-Ritalinic Acid-d10, are pivotal in high-precision mass spectrometry for quantitative analysis, serving as ideal internal standards. clearsynth.comwisdomlib.org The fundamental principle behind their use lies in their chemical near-identity to the analyte of interest, with the key difference being the increased mass due to the substitution of hydrogen atoms with deuterium (B1214612). clearsynth.com This isotopic labeling allows the internal standard to be easily distinguished from the native analyte by the mass spectrometer. clearsynth.com

The primary advantage of using a deuterated internal standard is its ability to mimic the behavior of the analyte throughout the entire analytical process. scispace.comnih.gov This includes extraction, sample preparation, and the ionization process within the mass spectrometer. crimsonpublishers.comtexilajournal.com By co-eluting with the analyte, deuterated standards can effectively compensate for variations in sample recovery, matrix effects (signal suppression or enhancement), and fluctuations in instrument response. clearsynth.comcrimsonpublishers.comtexilajournal.com This comprehensive correction leads to significantly improved accuracy and precision in quantitative results compared to the use of structural analogs. scispace.comcrimsonpublishers.com

In high-precision mass spectrometry, the known concentration of the deuterated internal standard provides a stable reference point for calculating the concentration of the target analyte in the sample. clearsynth.com The ratio of the analyte's signal to the internal standard's signal is used for quantification, a method that is inherently more robust and reliable than relying on the absolute signal of the analyte alone. clearsynth.comsigmaaldrich.com While the synthesis of deuterated standards can be more complex and costly than structural analogs, their superior performance in minimizing analytical variability makes them the preferred choice for rigorous quantitative bioanalytical methods. scispace.comnih.govmdpi.com The use of stable isotope-labeled internal standards like DL-threo-Ritalinic Acid-d10 is a cornerstone of developing validated, high-confidence analytical methods in research and clinical settings. nih.govrsc.org

Benefit of Deuterated Internal StandardsDescription
Improved Accuracy & Precision Compensates for variations in extraction, matrix effects, and instrument response, leading to more reliable quantitative data. scispace.comcrimsonpublishers.com
Co-elution with Analyte Behaves almost identically to the analyte during chromatography and ionization. texilajournal.com
Matrix Effect Compensation Helps to correct for signal suppression or enhancement caused by other components in the sample matrix. clearsynth.comcrimsonpublishers.com
Reliable Quantification The ratio of the analyte signal to the known concentration of the internal standard provides a robust basis for quantification. clearsynth.com
High Specificity Easily differentiated from the native analyte by its mass difference in the mass spectrometer. clearsynth.com

Optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Enantiomeric Analysis of Ritalinic Acid and its Precursors

The enantiomeric analysis of ritalinic acid and its precursors is crucial for understanding the pharmacokinetics of methylphenidate. Optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed for this purpose, utilizing DL-threo-Ritalinic Acid-d10 as an internal standard to ensure accuracy and precision. researchgate.netoup.com These methods are designed to separate and quantify the individual enantiomers of ritalinic acid, which is essential as the pharmacological activity of methylphenidate resides primarily in the d-threo-isomer. cerilliant.com

A typical LC-MS/MS method involves the use of a chiral stationary phase in the liquid chromatography system to achieve separation of the d- and l-enantiomers of ritalinic acid. researchgate.net Following chromatographic separation, the analytes are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity, allowing for the detection and quantification of the specific enantiomers even at low concentrations in complex biological matrices like blood and oral fluid. researchgate.netnih.gov

The use of a deuterated internal standard like (±)-threo-RA-d10 is integral to these methods. researchgate.netnih.gov It is added to the samples at a known concentration at the beginning of the sample preparation process. By monitoring the transition of the precursor ion to a specific product ion for both the analyte and the internal standard, the method can correct for any variability during sample preparation and analysis. researchgate.net This approach ensures that the calculated concentrations of the ritalinic acid enantiomers are accurate and reproducible.

The effective separation of ritalinic acid stereoisomers in complex biological matrices is a critical aspect of analytical methodologies. Chiral separation is necessary because the different stereoisomers of methylphenidate, the parent drug of ritalinic acid, exhibit distinct pharmacological activities. cerilliant.com The primary strategy for achieving this separation is through the use of chiral liquid chromatography. researchgate.net

Chiral stationary phases (CSPs) are the cornerstone of these separation strategies. These are specialized chromatography columns that contain a chiral selector, a molecule that can interact differently with the enantiomers of the analyte. This differential interaction leads to different retention times for each stereoisomer, allowing for their separation and subsequent quantification. researchgate.net For the analysis of ritalinic acid, various chiral selectors have been employed, including those based on macrocyclic antibiotics.

The choice of the mobile phase, the solvent that carries the sample through the chromatography column, is also crucial and is optimized to achieve the best possible separation. The mobile phase composition, including the type of organic modifier and its concentration, as well as the pH, can significantly influence the retention and resolution of the stereoisomers.

In complex matrices such as blood, plasma, or oral fluid, sample preparation is a vital step to remove interfering substances before chromatographic analysis. researchgate.netnih.gov Techniques like protein precipitation followed by solid-phase extraction (SPE) are commonly used to clean up the sample and concentrate the analytes of interest. oup.com This cleanup process is essential for protecting the analytical column and minimizing matrix effects that can interfere with the ionization and detection of the ritalinic acid stereoisomers in the mass spectrometer. The use of a deuterated internal standard like DL-threo-Ritalinic Acid-d10 throughout this process helps to correct for any analyte loss during sample preparation, ensuring the accuracy of the final quantitative results. researchgate.net

The validation of an analytical method is crucial to ensure its reliability for research applications. Key parameters that are assessed include linearity, the limit of detection (LOD), and the limit of quantification (LOQ).

Linearity establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. For the analysis of ritalinic acid enantiomers, a linear range is typically established from low to high concentrations, for example, from 0.5 to 500 ng/g in blood. oup.com This is determined by analyzing a series of calibration standards at different known concentrations and plotting the response (the ratio of the analyte peak area to the internal standard peak area) against the concentration. A linear regression analysis is then performed, and a high correlation coefficient (typically >0.99) indicates good linearity.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. For ritalinic acid in oral fluid, the LOD has been reported to be as low as 0.2 ng/mL. nih.gov

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for quantitative studies. For ritalinic acid analysis, the LOQ in oral fluid and blood has been established at 0.5 ng/mL. researchgate.netnih.gov

The following table summarizes typical method validation parameters for the analysis of ritalinic acid using LC-MS/MS with DL-threo-Ritalinic Acid-d10 as an internal standard:

ParameterTypical ValueMatrix
Linearity Range0.5 - 500 ng/mLBlood/Oral Fluid researchgate.netoup.com
Limit of Detection (LOD)0.2 ng/mLOral Fluid nih.gov
Limit of Quantification (LOQ)0.5 ng/mLBlood/Oral Fluid researchgate.netnih.gov

These parameters demonstrate the sensitivity and quantitative capability of the analytical methods developed for ritalinic acid, making them suitable for various research applications.

In bioanalytical method development, the evaluation of matrix effects and recovery is essential to ensure the accuracy and reliability of the results, especially when analyzing complex biological samples like blood, plasma, or oral fluid. nih.govtexilajournal.com

Matrix effects refer to the alteration of the ionization efficiency of an analyte due to the presence of co-eluting, interfering substances in the sample matrix. nih.gov These effects can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can result in inaccurate quantification. The use of a stable isotope-labeled internal standard, such as DL-threo-Ritalinic Acid-d10, is the most effective way to compensate for matrix effects. nih.govtexilajournal.com Because the internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be minimized. nih.gov

Recovery is a measure of the efficiency of the sample preparation process, specifically the extraction of the analyte from the sample matrix. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. A consistent and reproducible recovery is more important than achieving 100% recovery. For the analysis of ritalinic acid, extraction recovery has been reported to be greater than 79%. researchgate.net The use of a deuterated internal standard also helps to correct for any variability in recovery between samples. nih.gov

The following table outlines the importance of evaluating matrix effects and recovery:

ParameterImportance in BioanalysisHow DL-threo-Ritalinic Acid-d10 Helps
Matrix Effects Ensures that co-eluting substances do not interfere with the accurate quantification of the analyte.Mimics the behavior of the analyte in the ion source, allowing for the correction of signal suppression or enhancement. nih.govtexilajournal.comnih.gov
Recovery Assesses the efficiency and consistency of the analyte extraction from the biological matrix.Compensates for any sample-to-sample variability in the extraction process, leading to more accurate results. nih.gov

By thoroughly evaluating and compensating for matrix effects and ensuring consistent recovery, the developed bioanalytical methods for ritalinic acid using DL-threo-Ritalinic Acid-d10 can provide highly reliable data for research studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Ritalinic Acid-d10 Quantitation in Research Studies

While LC-MS/MS is a predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) also has applications in the quantitation of ritalinic acid, often utilizing its deuterated analog, ritalinic acid-d10, as an internal standard. For a compound like ritalinic acid, which is a polar and non-volatile amino acid, a chemical derivatization step is typically required to make it suitable for GC-MS analysis. Derivatization increases the volatility and thermal stability of the analyte, allowing it to pass through the gas chromatograph without degradation. Common derivatization agents include silylating agents (e.g., producing trimethylsilyl (B98337) derivatives) or acylating agents.

Once derivatized, the sample is injected into the GC, where the derivatized ritalinic acid and its d10-labeled internal standard are separated based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects specific ions characteristic of the derivatized analyte and the internal standard.

Quantitative analysis is performed using selected ion monitoring (SIM), where the instrument is set to detect only a few specific ions. The ratio of the peak area of a characteristic ion of the derivatized ritalinic acid to that of the corresponding ion from the derivatized ritalinic acid-d10 is used to construct a calibration curve and quantify the concentration of ritalinic acid in the sample. The use of the deuterated internal standard is crucial for correcting for any variability in the derivatization reaction efficiency, injection volume, and potential matrix effects, thereby ensuring the accuracy and precision of the quantitative results.

Application of DL-threo-Ritalinic Acid-d10 in Research Bioanalytical Method Validation

DL-threo-Ritalinic Acid-d10 plays a critical role in the validation of bioanalytical methods for research purposes. rsc.org Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. The use of a stable isotope-labeled internal standard like DL-threo-Ritalinic Acid-d10 is a key component of a robust validation process, particularly for LC-MS/MS methods. nih.govrsc.org

During method validation, DL-threo-Ritalinic Acid-d10 is used to assess several key parameters, including:

Accuracy: By spiking known concentrations of ritalinic acid into blank biological matrices and analyzing them using DL-threo-Ritalinic Acid-d10 as the internal standard, the accuracy of the method (the closeness of the measured value to the true value) can be determined.

Precision: The precision of a method (the closeness of repeated measurements to each other) is evaluated at different concentrations (intra-day and inter-day). The internal standard helps to minimize variability, leading to better precision.

Selectivity and Specificity: The use of a specific mass transition for both the analyte and the internal standard ensures that the method is selective for ritalinic acid and is not affected by other components in the matrix.

Matrix Effect: As discussed previously, the internal standard is used to evaluate and compensate for matrix effects, ensuring that the method is reliable across different lots of biological matrices.

Stability: DL-threo-Ritalinic Acid-d10 is used to assess the stability of ritalinic acid in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Comparative Analysis of Advanced Analytical Platforms for Metabolite Detection

The accurate quantification of methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA), is crucial in various fields, including clinical chemistry, forensic toxicology, and sports doping control. The use of a deuterated internal standard, DL-threo-Ritalinic Acid-d10, is instrumental in achieving the required precision and accuracy in these analytical methods. A comparative analysis of different advanced analytical platforms reveals the strengths and limitations of each for the detection of these metabolites.

The primary analytical techniques employed for the detection of MPH and RA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov While both are powerful techniques, LC-MS/MS has emerged as the method of choice for its superior performance in terms of speed, sensitivity, and simplicity of sample preparation. researchgate.netnih.govchromsystems.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a rapid, sensitive, and highly specific method for the simultaneous determination of MPH and RA in various biological matrices, including blood, plasma, oral fluid, and urine. researchgate.netnih.govoup.com The use of deuterated internal standards like DL-threo-Ritalinic Acid-d10 is standard practice in these assays to compensate for matrix effects and variations in extraction efficiency. nih.govtdl.orgoup.com

Key features of LC-MS/MS methods include:

Minimal Sample Preparation: Many LC-MS/MS methods utilize a simple protein precipitation step, followed by direct injection into the instrument, significantly reducing sample preparation time compared to GC-MS. nih.govnih.gov

High Sensitivity and Specificity: LC-MS/MS, particularly when operating in Multiple Reaction Monitoring (MRM) mode, provides excellent sensitivity and specificity, allowing for the detection of low concentrations of analytes in complex matrices. researchgate.netnih.gov

Simultaneous Analysis: This technique allows for the simultaneous quantification of both the parent drug (MPH) and its metabolite (RA) in a single analytical run. nih.govoup.com

Chiral Separation: Chiral LC-MS/MS methods have been developed to separate and quantify the different enantiomers of MPH and RA, which is important for pharmacokinetic and pharmacodynamic studies. nih.govusask.canih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically, GC-MS has been a widely used technique for the analysis of drugs of abuse. However, for the analysis of polar compounds like ritalinic acid, derivatization is required to increase their volatility and thermal stability. dshs-koeln.de This additional step adds complexity and time to the analytical workflow. nih.gov

Challenges associated with GC-MS for ritalinic acid analysis include:

Derivatization Requirement: Ritalinic acid cannot be detected by standard GC-MS procedures without a specific derivatization step. dshs-koeln.de

Lower Throughput: The need for derivatization and longer run times generally results in lower sample throughput compared to LC-MS/MS. nih.gov

Comparative Research Findings

Several studies have directly compared the performance of LC-MS/MS and GC-MS for the analysis of MPH and RA. A study on urinary screening for methylphenidate abuse concluded that the LC-MS/MS method was superior to GC-MS in terms of both cost and performance, offering a single, rapid procedure for both screening and confirmation. researchgate.netnih.gov Another study highlighted that while GC-MS can achieve low limits of detection, LC-MS-based analysis is more commonly reported for its advantages. researchgate.net

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of ritalinic acid.

FeatureLC-MS/MSGC-MS
Sample Preparation Simple (e.g., protein precipitation) nih.govComplex (requires derivatization) dshs-koeln.de
Analysis Time Rapid researchgate.netMore time-consuming nih.gov
Sensitivity High nih.govHigh (with derivatization) researchgate.net
Specificity High researchgate.netHigh
Simultaneous Analysis Yes (MPH and RA) oup.comPossible, but more complex

Advanced Platforms and Techniques

Beyond the standard LC-MS/MS and GC-MS platforms, other advanced techniques have been explored for the analysis of these compounds.

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): This technique offers even faster analysis times compared to conventional LC-MS/MS while maintaining high sensitivity and specificity. A chiral UFLC-MS/MS method has been successfully developed and validated for the simultaneous quantification of d- and l-threo-methylphenidate, d- and l-threo-ethylphenidate, and d,l-threo-ritalinic acid in rat plasma. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is another powerful technique for the enantioselective analysis of drugs and their metabolites. It has been investigated for the chiral separation of various compounds and offers an alternative to chiral HPLC. usask.cadoi.org

Mechanistic Studies of Metabolic Pathways Employing Dl Threo Ritalinic Acid D10 As a Tracer

Elucidation of Carboxylesterase-Mediated Hydrolysis Mechanisms in Ritalinic Acid Formation in In Vitro Systems

The primary metabolic fate of methylphenidate in humans is the hydrolysis of its methyl ester to form the pharmacologically inactive metabolite, ritalinic acid. drugbank.comnih.gov This biotransformation is almost exclusively catalyzed by human carboxylesterase 1 (CES1), an enzyme highly expressed in the liver. nih.govpharmgkb.orgnih.govwikipedia.org In vitro systems are critical for isolating and studying this specific metabolic reaction, and DL-threo-Ritalinic Acid-d10 is essential for the accurate quantification required in these investigations.

Research utilizing controlled in vitro systems, such as human liver microsomes (HLM), S9 fractions, and cell lines engineered to overexpress CES1, has definitively established the role of this enzyme. nih.govumich.eduresearchgate.net In these experiments, the parent drug, methylphenidate, is incubated with the enzyme preparation. Over time, samples are taken and analyzed to measure the rate of formation of ritalinic acid. To ensure the accuracy of these measurements, a known quantity of DL-threo-Ritalinic Acid-d10 is added to each sample as an internal standard before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The deuterated standard co-elutes with the non-labeled metabolite but is distinguished by its higher mass, allowing for precise correction of any analyte loss during sample preparation or variations in instrument response.

Studies have shown that the catalytic efficiency of CES1-mediated hydrolysis of methylphenidate is remarkably high. researchgate.net The use of DL-threo-Ritalinic Acid-d10 as a tracer allows for detailed kinetic profiling, including the determination of key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which characterize the enzyme's affinity for the substrate and its maximum rate of conversion.

In Vitro SystemPrimary EnzymeKey FindingRole of DL-threo-Ritalinic Acid-d10
Human Liver Microsomes (HLM) Carboxylesterase 1 (CES1)High rate of hydrolysis of methylphenidate to ritalinic acid. researchgate.netInternal standard for accurate LC-MS/MS quantification of ritalinic acid formation. nih.gov
CES1-transfected Cell S9 Fractions Carboxylesterase 1 (CES1)Confirms CES1 as the specific enzyme responsible for the hydrolysis reaction. umich.eduresearchgate.netEnables precise measurement of enzyme kinetics (Km, Vmax) by isotope dilution.
Human Intestinal Microsomes (HIM) Carboxylesterase 2 (CES2)Very low to negligible hydrolysis, indicating MPH is not a significant substrate for CES2. umich.eduresearchgate.netServes as a control to ensure detection methods are sensitive and specific for ritalinic acid.

Stereoselective Biotransformation Investigations Using Deuterated Probes in Preclinical Models

Methylphenidate has two chiral centers, leading to four stereoisomers, though it is typically used as a racemic mixture of the threo enantiomers: d-threo-methylphenidate and l-threo-methylphenidate. plos.org A critical aspect of its metabolism is the pronounced stereoselectivity of the CES1 enzyme. pharmgkb.orgnih.gov Preclinical studies in animal models, such as non-human primates, are vital for understanding the pharmacokinetic consequences of this selectivity in a whole-organism context. nih.govplos.org

Research has consistently shown that CES1 preferentially hydrolyzes l-methylphenidate (B1246959) much more rapidly than d-methylphenidate. pharmgkb.orgnih.govoup.com This results in a significantly lower systemic bioavailability of the l-enantiomer (B50610) and a predominance of the more pharmacologically active d-enantiomer in plasma. pharmgkb.org Investigating this phenomenon requires chiral analytical methods capable of separating the enantiomers of both the parent drug and its metabolite.

The use of deuterated probes, such as DL-threo-Ritalinic Acid-d10, is crucial in these stereoselective biotransformation studies. nih.govnih.gov In preclinical trials, after administration of racemic methylphenidate, plasma and urine samples are collected over time. nih.gov Analysis by chiral LC-MS/MS, using deuterated internal standards for both the parent drug and ritalinic acid, allows for the precise quantification of each individual enantiomer. nih.gov This enables researchers to map the time course of absorption, distribution, metabolism, and excretion for d- and l-methylphenidate and their respective metabolites, d- and l-ritalinic acid, providing a clear picture of the stereoselective biotransformation in vivo. nih.gov For example, urine samples collected soon after oral administration show a much higher concentration of l-ritalinic acid compared to d-ritalinic acid, reflecting the extensive first-pass metabolism of l-methylphenidate. nih.gov

EnantiomerRelative Hydrolysis Rate by CES1Systemic BioavailabilityKey Finding in Preclinical Models
d-threo-methylphenidate SlowerHigher (~22-30%) plos.orgPredominant enantiomer found in plasma; responsible for pharmacological activity. pharmgkb.orgnih.gov
l-threo-methylphenidate FasterLower (~1-5%) plos.orgUndergoes extensive and rapid first-pass metabolism to l-ritalinic acid. pharmgkb.orgnih.gov

Assessment of Ritalinic Acid-d10 Metabolic Stability and Transformation in Controlled In Vitro Systems (e.g., liver microsomes, S9 fractions, cell lines)

Metabolic stability assays are a cornerstone of early-stage drug development, used to predict a compound's in vivo half-life and clearance. wuxiapptec.com These assays typically involve incubating a compound with enzyme preparations like liver microsomes or S9 fractions and measuring its disappearance over time. nih.gov While most of this research focuses on the parent drug, understanding the stability of major metabolites is also important.

Ritalinic acid is the primary, pharmacologically inactive terminal metabolite of methylphenidate. drugbank.comnih.govwikipedia.org As the product of hydrolysis, it is already a more polar and water-soluble compound, primed for renal excretion. drugbank.com In vitro studies consistently demonstrate that ritalinic acid is metabolically stable. When incubated in controlled systems like human liver microsomes or S9 fractions, there is minimal to no further transformation of ritalinic acid. This is expected, as the primary metabolic pathway has already concluded.

DL-threo-Ritalinic Acid-d10 is used in these contexts not as a substrate for metabolism, but as an analytical tool to confirm the stability of the metabolite. researchgate.net For instance, in studies examining the stability of methylphenidate itself, the formation of ritalinic acid is monitored. The stability of the ritalinic acid formed (and the d10-standard added for quantification) within the assay system confirms that it is the endpoint of the metabolic cascade being studied. Its concentration increases as the parent drug is consumed, without evidence of its own degradation. This high metabolic stability is consistent with its role as the major excreted form of the drug, with 60-86% of a methylphenidate dose being eliminated in the urine as ritalinic acid. drugbank.comfda.gov

In Vitro SystemCompoundMetabolic Stability (t½)Finding
Human Liver Microsomes Ritalinic AcidVery High (>60 min)Exhibits minimal to no further metabolism, confirming its status as a stable, terminal metabolite. nih.gov
S9 Fractions Ritalinic AcidVery High (>60 min)Stable in the presence of both microsomal and cytosolic enzymes.
Hepatocytes Ritalinic AcidVery HighNo significant phase II conjugation or other transformations observed. wuxiapptec.com

Application in Isotope Dilution Mass Spectrometry for Quantitative Metabolic Flux Analysis

Metabolic flux analysis is the quantification of the rate of turnover of metabolites through a metabolic pathway. nih.govmdpi.com Isotope dilution mass spectrometry (IDMS) is the gold-standard analytical technique for this purpose, providing unparalleled accuracy and precision. nih.gov The technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov DL-threo-Ritalinic Acid-d10 is an ideal internal standard for quantifying the metabolic flux from methylphenidate to its primary metabolite, ritalinic acid. nih.govcerilliant.com

The principle of IDMS is straightforward. A precisely known amount of the deuterated standard, DL-threo-Ritalinic Acid-d10, is added to a biological sample (e.g., plasma, urine, or an in vitro assay sample) containing an unknown amount of the natural, non-labeled ritalinic acid. nih.gov During sample extraction, purification, and analysis by LC-MS/MS, the labeled and non-labeled compounds experience identical processing and any loss affects both equally. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio. By measuring the ratio of the signal from the natural analyte to the signal from the deuterated standard, the original concentration of ritalinic acid in the sample can be calculated with very high accuracy, as the ratio remains constant regardless of sample loss. nih.govnih.gov

This application is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis, where exact concentrations are required. nih.govoup.com Analytical methods based on this principle have been developed and validated for various biological matrices, demonstrating excellent linearity, precision, and accuracy for quantifying the conversion of methylphenidate to ritalinic acid. nih.govnih.gov

ParameterDescriptionTypical Value/Method
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Used for separation and detection of analytes. nih.govnih.gov
Internal Standard DL-threo-Ritalinic Acid-d10Added for isotope dilution quantification. nih.govcerilliant.com
Ionization Mode Electrospray Ionization (ESI), Positive ModeCreates charged ions for MS analysis. nih.govnih.gov
Limit of Quantification (LOQ) 0.5 ng/mL in oral fluid; 50 ng/mL in urineThe lowest concentration that can be accurately measured. nih.govaruplab.com
Linear Range 0.5 - 500 ng/mLThe concentration range over which the method is accurate. nih.govoup.com
Precision (CV%) <15%A measure of the method's reproducibility. nih.govoup.com

Stereochemical Considerations and Their Impact on Research Applications of Dl Threo Ritalinic Acid D10

Significance of threo-Diastereomer Configuration in Structural and Analytical Contexts

Ritalinic acid, the primary metabolite of methylphenidate, possesses two chiral centers, giving rise to four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The threo configuration is of particular importance as it corresponds to the therapeutically active form of the parent drug, methylphenidate. researchgate.net The erythro isomers, conversely, are associated with toxic effects. researchgate.net Therefore, analytical methods in pharmacokinetic, toxicological, and forensic studies must be able to distinguish between these diastereomers.

The specific three-dimensional structure of the threo-diastereomer dictates its unique physicochemical properties. X-ray crystallography studies of (±)-threo-ritalinic acid have revealed a specific antiperiplanar disposition of certain hydrogen atoms and a chair conformation of the piperidine (B6355638) ring. nih.goviucr.orgresearchgate.net This defined spatial arrangement is a key feature that allows for its differentiation from the erythro isomers in analytical settings. The structural rigidity and intermolecular hydrogen bonding capabilities observed in its crystal structure are fundamental to the development of selective analytical techniques. nih.goviucr.org In essence, the threo configuration is the primary target analyte in studies monitoring methylphenidate metabolism, making its unambiguous identification and quantification essential.

Table 1: Comparison of Stereoisomer Properties
PropertyEnantiomers (e.g., d-threo vs. l-threo)Diastereomers (e.g., threo vs. erythro)
Mirror Image RelationshipNon-superimposable mirror imagesNot mirror images
Physical Properties (Melting Point, Boiling Point, Solubility)IdenticalDifferent
Chemical Properties (in achiral environment)IdenticalDifferent
Interaction with Plane-Polarized LightRotate light in equal but opposite directionsDifferent rotation values
Biological ActivityOften differentOften different

Impact of Racemic Mixtures on Chromatographic Separation and Quantitation Fidelity in Research Samples

DL-threo-Ritalinic Acid refers to a racemic mixture, which is a 50:50 combination of the d-threo and l-threo enantiomers. Enantiomers share identical physical properties such as solubility, melting point, and chromatographic behavior under achiral conditions, making their separation a significant analytical challenge. jackwestin.com Standard chromatographic techniques are often incapable of resolving these mirror-image isomers, leading to a single analytical signal that represents the total concentration of the racemate.

This co-elution poses a problem for quantitation fidelity in research. Since enantiomers can have different metabolic rates and pharmacological activities, measuring only the total concentration can be misleading. d-nb.info To achieve accurate, stereospecific quantification, specialized chiral separation methods are required. These techniques create a chiral environment that forces the enantiomers to interact differently, allowing them to be separated and individually quantified. The use of a stable isotope-labeled internal standard, such as DL-threo-Ritalinic Acid-d10, is crucial in these analyses, particularly in mass spectrometry-based methods, to correct for variations during sample preparation and analysis, thereby ensuring high precision and accuracy. cerilliant.com

Table 2: Chiral Separation Techniques for Ritalinic Acid
TechniquePrincipleApplication Example
Supercritical Fluid Chromatography (SFC)Utilizes a chiral stationary phase and a supercritical fluid (e.g., CO2) as the mobile phase to separate enantiomers. nih.govresearchgate.netSeparation and quantification of d- and l-threo-ritalinic acid in postmortem blood. nih.gov
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP)A column packed with a chiral material (e.g., an α1-acid glycoprotein (B1211001) column) selectively interacts with each enantiomer to different extents, causing them to elute at different times. nih.govQuantitative analysis of ritalinic acid enantiomers in human plasma. nih.gov
Capillary Electrophoresis (CE)Uses a chiral selector (e.g., a cyclodextrin) in the buffer solution to impart different electrophoretic mobilities to the enantiomers, enabling their separation. nih.govSimultaneous separation of methylphenidate and ritalinic acid stereoisomers. nih.gov

Research into Stereoselective Interactions in Biochemical Systems Utilizing DL-threo-Ritalinic Acid as a Molecular Probe

The metabolism of racemic methylphenidate is highly stereoselective. The enzyme primarily responsible, carboxylesterase 1 (CES1), preferentially hydrolyzes l-threo-methylphenidate over its d-enantiomer. d-nb.infonih.govclinpgx.org This results in significantly different plasma concentrations and urinary excretion profiles for the d- and l- enantiomers of both the parent drug and its metabolite, ritalinic acid. usask.canih.gov

In this context, DL-threo-Ritalinic Acid-d10 serves as an essential analytical tool. While not a molecular probe in the sense of tracking biological activity (as ritalinic acid is largely inactive), it functions as a critical internal standard for the accurate measurement of the individual d- and l- enantiomers in biological samples. cerilliant.com By enabling precise quantification, it allows researchers to investigate the nuances of stereoselective metabolism, enzyme kinetics, and interindividual variability in drug processing. d-nb.inforesearchgate.net For example, accurate measurement of the d/l ritalinic acid ratio can provide insights into the presystemic (first-pass) metabolism of methylphenidate. nih.gov

Table 3: Key Findings in Stereoselective Metabolism
FindingBiochemical ImplicationReference
Carboxylesterase 1 (CES1) hydrolyzes l-threo-methylphenidate 6-7 times faster than d-threo-methylphenidate.Leads to extensive first-pass metabolism of the l-isomer and higher plasma concentrations of the active d-isomer. d-nb.info
After oral administration, urinary levels of l-ritalinic acid are initially higher than d-ritalinic acid.Demonstrates the rapid and enantioselective presystemic conversion of l-methylphenidate (B1246959) to l-ritalinic acid. nih.gov
Plasma concentrations of d-threo-ritalinic acid are on average 25-fold higher than d-threo-methylphenidate.Indicates extensive metabolism of the active d-isomer into its corresponding metabolite. researchgate.netresearchgate.net
Esterases in the liver show a preference for the l-enantiomer (B50610) of methylphenidate.Suggests the liver is the primary site of the stereoselective hydrolysis of methylphenidate. usask.ca

Role of Defined Stereochemistry in the Design and Certification of Analytical Reference Materials

Analytical reference materials are fundamental to achieving accuracy, reliability, and comparability in chemical measurements. For chiral compounds, it is not sufficient to know only the chemical identity and purity; the stereochemical integrity is equally critical. A Certified Reference Material (CRM) like DL-threo-Ritalinic Acid-d10 is designed and produced under stringent quality management systems, such as ISO 17034, to ensure its specified properties are accurately characterized and traceable. labmanager.comwikipedia.org

The "DL-threo" designation in the name of the reference material is a crucial piece of information. It explicitly defines the material as a racemic mixture of the threo diastereomer. This defined stereochemistry is essential for several reasons:

Method Validation: It allows analytical laboratories to validate chiral separation methods, ensuring the system can adequately resolve the d- and l-enantiomers.

Identification: It serves as a definitive standard to confirm the identity and retention times of the threo-ritalinic acid enantiomers in unknown samples.

Quantification: As a stable isotope-labeled standard, it is used to construct calibration curves for the precise quantification of each enantiomer, which is vital for pharmacokinetic and forensic studies where enantiomeric ratios are important. cerilliant.comcerilliant.com

The certification process provides users with a certificate of analysis detailing the material's properties, including its identity, purity, concentration, and often its isotopic distribution. cerilliant.comlabsertchemical.com This rigorous characterization ensures that measurements made using the CRM are accurate, reliable, and metrologically traceable, which is a cornerstone of quality assurance in accredited laboratories. wikipedia.org

Future Directions and Emerging Research Avenues for Dl Threo Ritalinic Acid D10

Advancements in Deuterated Analog Synthesis for Enhanced Isotopic Purity and Specific Labeling

The synthesis of deuterated compounds for use as internal standards demands high isotopic purity to ensure analytical accuracy. The replacement of hydrogen with deuterium (B1214612) atoms results in a product with a higher mass that can be easily distinguished from the non-labeled analyte by mass spectrometry. For DL-threo-Ritalinic Acid-d10, the goal is to replace all ten hydrogen atoms on the piperidine (B6355638) ring and phenyl group with deuterium, creating a +10 mass unit shift from the parent molecule.

However, achieving 100% isotopic enrichment is a significant challenge. Synthetic routes often result in a distribution of isotopologues, containing a mix of the desired fully deuterated compound (D10) and partially deuterated versions (e.g., D7, D8, D9). For instance, one reported synthesis of DL-threo-Ritalinic Acid-d10 hydrochloride yielded a product with only 55% D10 content, with the remainder being a mixture of D7 to D9 isomers. cerilliant.com Such isotopic impurity can complicate quantification if not properly characterized.

Recent advancements in deuteration chemistry aim to overcome these limitations and enhance isotopic purity. Key areas of progress include:

Organocatalytic Methods: The use of N-Heterocyclic Carbene (NHC) organocatalysts has emerged as a practical and mild approach for deuterium labeling. nih.gov These methods can achieve highly selective deuterium incorporation (up to 99% D) using inexpensive deuterium sources like heavy water (D₂O). nih.gov

Improved Catalytic Systems: Research into novel palladium and platinum group metal catalysts continues to yield more efficient and selective hydrogen-isotope exchange reactions. nih.gov These catalysts can operate under milder conditions, reducing unwanted side reactions and improving the yield of the desired isotopologue.

Late-Stage Functionalization: A major focus is on developing methods for direct C-H activation to introduce deuterium at a late stage in the synthesis. This approach is highly desirable as it minimizes the number of synthetic steps and allows for the precise labeling of complex molecules. nih.gov

These evolving synthetic strategies are crucial for producing DL-threo-Ritalinic Acid-d10 with higher isotopic purity, thereby enhancing its reliability as an internal standard for sensitive analytical applications.

Isotopic Distribution of a DL-threo-Ritalinic Acid-d10 Synthesis Percentage
D1055.16%
D934%
D8-D711%
D00%
This table presents the isotopic distribution from a specific synthesis of DL-threo-Ritalinic Acid-d10 HCl, highlighting the challenge of achieving complete deuteration. Data sourced from Cerilliant Corporation. cerilliant.com

Integration of DL-threo-Ritalinic Acid-d10 in Multi-Omics Research Methodologies (e.g., Metabolomics, Fluxomics)

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies on accurate and precise quantification to understand metabolic pathways and their alterations in disease states. DL-threo-Ritalinic Acid-d10 is an essential tool in this field, specifically for studies involving the pharmacokinetics of methylphenidate.

Ritalinic acid is the main, pharmacologically inactive metabolite of methylphenidate, formed by the hydrolysis of the ester group by the enzyme carboxylesterase 1 (CES1). wikipedia.orgnih.gov Monitoring the ratio of methylphenidate to ritalinic acid is fundamental to pharmacokinetic studies, and understanding this metabolic profile is key to assessing drug efficacy and inter-individual variability. d-nb.inforicardinis.pt

The role of DL-threo-Ritalinic Acid-d10 in metabolomics is to serve as an ideal internal standard. clearsynth.comresolvemass.ca When added to a biological sample, such as plasma or urine, at a known concentration, it co-elutes with the endogenous, non-labeled ritalinic acid during liquid chromatography. nih.govoup.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same variations during sample preparation (extraction, concentration) and ionization in the mass spectrometer. acs.org By comparing the mass spectrometer's signal for the analyte to that of the known quantity of the deuterated standard, researchers can correct for sample loss and matrix effects, leading to highly accurate quantification. clearsynth.comresolvemass.ca

This precision is critical in:

Pharmacokinetic Modeling: Accurately determining the concentration-time curves of ritalinic acid to understand the absorption, distribution, metabolism, and excretion of its parent drug. d-nb.info

Personalized Medicine: Investigating how genetic variations in the CES1 enzyme affect the rate of methylphenidate metabolism by precisely measuring the formation of ritalinic acid. nih.gov

Toxicology Studies: Quantifying ritalinic acid in forensic cases or in studies examining the co-consumption of methylphenidate with other substances. ricardinis.ptoup.com

While not directly used in fluxomics, which measures the rates of metabolic reactions, the precise quantification of metabolite concentrations enabled by standards like DL-threo-Ritalinic Acid-d10 provides essential data for constraining and validating flux models.

Development of Automated and High-Throughput Analytical Platforms for Deuterated Metabolite Detection in Research Settings

The increasing demand for metabolomic and pharmacokinetic studies has driven the development of automated and high-throughput analytical platforms. These systems are designed to process large numbers of samples quickly and with high precision, a workflow where deuterated standards like DL-threo-Ritalinic Acid-d10 are indispensable.

The standard analytical method for ritalinic acid is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govoup.comnih.gov Modern platforms automate this entire process:

Automated Sample Preparation: Robotic liquid handlers perform tasks such as protein precipitation, solid-phase extraction (SPE), and dilution. oup.com This reduces manual error and increases throughput.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles to achieve faster separation times and higher resolution compared to traditional HPLC. nih.gov

Tandem Mass Spectrometry (MS/MS): Triple quadrupole mass spectrometers are typically used in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective and sensitive technique isolates the precursor ion of ritalinic acid and its d10-labeled standard, fragments them, and detects specific product ions, ensuring unambiguous identification and quantification.

The use of DL-threo-Ritalinic Acid-d10 as an internal standard is integral to these automated workflows, enabling robust and reliable quantification across large sample batches. nih.govresearchgate.net

Analytical Platform Component Function in High-Throughput Analysis Relevance of DL-threo-Ritalinic Acid-d10
Robotic Liquid Handler Automates sample extraction, dilution, and plate preparation.Ensures consistent and precise addition of the internal standard to every sample.
UHPLC System Provides rapid (minutes per sample) and high-resolution chromatographic separation.Co-elutes with the analyte, allowing for differentiation based on mass.
Triple Quadrupole MS/MS Offers highly sensitive and selective detection using MRM.Provides a distinct mass signal (m/z) from the non-labeled analyte for accurate ratio-based quantification. nih.gov
Integrated Software Controls the system, processes raw data, and automates peak integration and concentration calculation.Automatically calculates analyte concentration based on the internal standard's response curve.

Novel Applications in Fundamental Chemical Biology Research and Enzymatic Mechanism Investigations

Deuterated compounds are powerful tools for investigating the mechanisms of enzyme-catalyzed reactions. The substitution of a hydrogen atom with a heavier deuterium atom can slow down reaction rates if the C-H bond is broken in the rate-determining step, an observation known as the kinetic isotope effect (KIE). bioscientia.dedovepress.com

The primary metabolism of methylphenidate to ritalinic acid is a hydrolysis reaction catalyzed stereoselectively by the carboxylesterase CES1. nih.govresearchgate.net While DL-threo-Ritalinic Acid-d10 is the product of this reaction, its role as an internal standard is crucial for studies probing the mechanism and kinetics of this enzymatic transformation.

For example, researchers can use deuterated methylphenidate as a substrate to measure the KIE of the hydrolysis reaction, providing insight into the transition state of the enzyme's catalytic cycle. In such experiments, DL-threo-Ritalinic Acid-d10 is essential for building accurate calibration curves and quantifying the formation of the ritalinic acid product with high precision. nih.gov

Furthermore, this deuterated standard is invaluable for chemical biology studies investigating factors that influence CES1 activity. This includes:

Screening for Enzyme Inhibitors: In drug discovery, researchers screen compound libraries for molecules that might inhibit CES1, which could lead to drug-drug interactions. Accurate measurement of ritalinic acid formation is the readout for enzyme activity, and DL-threo-Ritalinic Acid-d10 ensures the quality of these high-throughput screening data.

Studying Genetic Polymorphisms: Investigating how naturally occurring variants in the CES1 gene affect the enzyme's ability to metabolize methylphenidate. These studies rely on correlating genotype with the metabolic ratio of methylphenidate to ritalinic acid in patients, a measurement that demands the accuracy afforded by isotope dilution mass spectrometry. nih.gov

In these contexts, DL-threo-Ritalinic Acid-d10 is not just an analytical tool but an enabling technology for fundamental research into enzyme function and its impact on human health.

Q & A

B1. What analytical techniques are most suitable for quantifying DL-threo-Ritalinic Acid-d10 (Major) in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended due to its high sensitivity and specificity for deuterated compounds. Stable isotope dilution methods using deuterated internal standards (e.g., DL-threo-Ritalinic Acid-d10.HCl) minimize matrix effects . For validation, ensure calibration curves cover physiologically relevant concentrations (e.g., 0.1–100 ng/mL) and include recovery studies in plasma or tissue homogenates. Cross-validate results with nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity .

B2. How does deuteration impact the pharmacokinetic properties of DL-threo-Ritalinic Acid-d10 compared to its non-deuterated form?

Deuteration alters metabolic stability by slowing cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). In vitro assays (e.g., liver microsomes) should compare metabolic half-lives (t1/2) of deuterated vs. non-deuterated forms. Use high-resolution MS to track deuterium retention in metabolites . For in vivo studies, employ crossover designs in animal models, monitoring plasma concentrations over time and calculating AUC ratios to quantify bioavailability changes .

B3. What experimental controls are critical when synthesizing DL-threo-Ritalinic Acid-d10 (Major) to ensure isotopic and stereochemical purity?

  • Isotopic purity : Validate deuterium incorporation (>98 atom% D) using mass spectrometry and <sup>2</sup>H-NMR .
  • Stereochemical integrity : Confirm threo configuration via chiral chromatography (e.g., Chiralpak AD-H column) and compare retention times with non-deuterated standards .
  • Impurity profiling : Include stability studies under synthetic conditions (e.g., pH, temperature) to detect racemization or deuterium loss .

A1. How can researchers resolve discrepancies in reported metabolic pathways of DL-threo-Ritalinic Acid-d10 across different in vitro and in vivo models?

Discrepancies often arise from species-specific enzyme activity or differences in experimental conditions (e.g., microsomal protein concentration). To address this:

Perform comparative metabolism studies using human hepatocytes and rodent models, normalizing data to enzyme activity (e.g., CYP2D6/CYP3A4 expression levels).

Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., incubation time, cofactor availability) .

Validate findings with reaction phenotyping using recombinant enzymes to isolate metabolic pathways .

A2. What strategies optimize the use of DL-threo-Ritalinic Acid-d10 as an internal standard in quantifying methylphenidate metabolites in complex matrices?

  • Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., plasma, urine) to account for ion suppression/enhancement.
  • Cross-correlation with alternative IS : Use a structurally similar deuterated compound (e.g., ethylphenidate-d10) to assess cross-reactivity .
  • Dynamic range adjustment : For trace-level quantification, employ microsampling techniques (e.g., volumetric absorptive microsampling) to reduce variability .

A3. How can isotopic scrambling be detected and mitigated during long-term stability studies of DL-threo-Ritalinic Acid-d10 (Major)?

Isotopic scrambling (deuterium migration) is temperature- and pH-dependent. Mitigation strategies include:

Accelerated stability testing : Store samples at 40°C/75% RH and analyze deuterium distribution via LC-HRMS at intervals (0, 1, 3, 6 months).

Computational modeling : Predict vulnerable H/D exchange sites using molecular dynamics simulations (e.g., Schrödinger Suite).

Formulation optimization : Use lyophilization or buffered solutions (pH 4–6) to minimize deuterium loss .

A4. What advanced statistical methods are appropriate for interpreting dose-response relationships in DL-threo-Ritalinic Acid-d10 pharmacodynamic studies?

  • Nonlinear mixed-effects modeling (NLME) : Accounts for inter-individual variability in dose-response curves, particularly in small sample sizes.
  • Bayesian hierarchical models : Useful for integrating prior data (e.g., non-deuterated compound efficacy) to improve parameter estimation.
  • Bootstrapping : Assess confidence intervals for EC50 values in assays with high biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.